Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S and a molecular weight of 265.302 g/mol. It is characterized by a pale-yellow to yellow-brown solid appearance and has a melting point ranging from 87°C to 94°C . The compound features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity. Its IUPAC name reflects its structural components, including the ethyl ester and the presence of a fluorinated phenyl group.
The synthesis of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves several steps:
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate would typically focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its mechanism of action in biological systems or its role in synthetic pathways.
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate shares structural similarities with several related compounds. Here are some examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Contains a different fluorinated phenyl group | Potentially different biological activity profile |
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | Another positional isomer with a fluorinated phenyl | Variation in reactivity due to fluorine position |
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | Lacks fluorination on the phenyl ring | May exhibit different pharmacological properties |
These compounds highlight the uniqueness of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity.